molecular formula C6H13N3S B12122249 Piperidine-1-carbothiohydrazide

Piperidine-1-carbothiohydrazide

Cat. No.: B12122249
M. Wt: 159.26 g/mol
InChI Key: XHIHKTCUUHGKSF-UHFFFAOYSA-N
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Description

Piperidine-1-carbothiohydrazide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-1-carbothiohydrazide typically involves the reaction of piperidine with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Reaction of Piperidine with Carbon Disulfide: Piperidine reacts with carbon disulfide to form piperidine-1-carbodithioate.

    Reaction with Hydrazine Hydrate: Piperidine-1-carbodithioate is then treated with hydrazine hydrate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperidine-1-carbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into piperidine-1-carbothiohydrazine.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine-1-carbothiohydrazine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Piperidine-1-carbothiohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its biological activities, including antitubercular and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of piperidine-1-carbothiohydrazide involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by activating certain signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperidine-1-carbodithioate: An intermediate in the synthesis of piperidine-1-carbothiohydrazide.

    Piperidine-1-carbothiohydrazine: A reduced form of this compound.

Uniqueness

This compound is unique due to its specific combination of the piperidine ring and the carbothiohydrazide group. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable in various scientific and industrial applications.

Biological Activity

Piperidine-1-carbothiohydrazide is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction between piperidine, carbon disulfide, and hydrazine hydrate under reflux conditions. The process can be summarized as follows:

  • Formation of Piperidine-1-carbodithioate : Piperidine reacts with carbon disulfide.
  • Hydrazine Hydrate Reaction : The resulting compound is treated with hydrazine hydrate to yield this compound.

This compound exhibits a unique structure that combines the piperidine ring with a carbothiohydrazide moiety, contributing to its distinct biological properties.

This compound exerts its biological effects through several mechanisms:

  • Antimicrobial Activity : It inhibits the growth of various microorganisms by interfering with their metabolic pathways, which is crucial for their survival.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells by activating specific signaling pathways, although the exact molecular targets remain to be fully elucidated.
  • Potential Therapeutic Applications : Research indicates that it could be beneficial in treating conditions such as tuberculosis and certain types of cancer due to its antimicrobial and anticancer activities .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In a study examining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, derivatives of piperidine were found to have MIC values ranging from 0.5 to 4 μg/mL, indicating strong activity against both standard and resistant strains .

Anticancer Activity

Research has shown that piperidine derivatives can affect cancer cell lines. For example, compounds derived from piperidine have been tested against human cervical carcinoma cells, revealing IC50 values that suggest substantial cytotoxicity. This highlights the potential for developing new anticancer agents based on this scaffold .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
PiperidineSix-membered ringBasic structure
Piperidine-1-carbodithioateIntermediatePrecursor for carbothiohydrazide
Piperidine-1-carbothiohydrazineReduced formExhibits similar activities

This compound stands out due to its specific structure that combines both the piperidine ring and the carbothiohydrazide group, which imparts unique biological activities not seen in simpler derivatives .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives:

  • Antitubercular Activity : A study synthesized several piperidinothiosemicarbazone derivatives, revealing potent antitubercular activity with MIC values significantly lower than those of existing treatments .
  • Fungicidal Activity : Research indicated that certain piperidine derivatives exhibited fungicidal properties against plant pathogens, outperforming commercial fungicides in some cases .
  • In Silico Studies : Computer-aided evaluations have predicted a wide range of pharmacological activities for modified piperidine derivatives, suggesting their potential use in treating various diseases including cancer and infections .

Properties

Molecular Formula

C6H13N3S

Molecular Weight

159.26 g/mol

IUPAC Name

piperidine-1-carbothiohydrazide

InChI

InChI=1S/C6H13N3S/c7-8-6(10)9-4-2-1-3-5-9/h1-5,7H2,(H,8,10)

InChI Key

XHIHKTCUUHGKSF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)NN

Origin of Product

United States

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